2-(Ethylamino)-6-methylbenzoic acid
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Overview
Description
2-(Ethylamino)-6-methylbenzoic acid is an organic compound with a benzene ring substituted with an ethylamino group at the 2-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-6-methylbenzoic acid typically involves the following steps:
Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with ethyl iodide in the presence of a base such as potassium carbonate to form the ethylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-6-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethylamino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Products include alcohol derivatives.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
2-(Ethylamino)-6-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-6-methylbenzoic acid involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzene ring provides a hydrophobic interaction surface, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)-6-methylbenzoic acid
- 2-(Ethylamino)-4-methylbenzoic acid
- 2-(Ethylamino)-6-chlorobenzoic acid
Uniqueness
2-(Ethylamino)-6-methylbenzoic acid is unique due to the specific positioning of the ethylamino and methyl groups, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
90259-47-5 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-(ethylamino)-6-methylbenzoic acid |
InChI |
InChI=1S/C10H13NO2/c1-3-11-8-6-4-5-7(2)9(8)10(12)13/h4-6,11H,3H2,1-2H3,(H,12,13) |
InChI Key |
ZNSPNQTVEYUUCT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC(=C1C(=O)O)C |
Origin of Product |
United States |
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